molecular formula C21H30O2 B1668261 Cannabidiol CAS No. 13956-29-1

Cannabidiol

Katalognummer: B1668261
CAS-Nummer: 13956-29-1
Molekulargewicht: 314.5 g/mol
InChI-Schlüssel: QHMBSVQNZZTUGM-ZWKOTPCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Cannabidiol kann durch verschiedene synthetische Wege und industrielle Produktionsmethoden hergestellt werden. Ein Verfahren beinhaltet die Umwandlung von Olivenöl in Olivenöldiester, gefolgt von einer Kupplungsreaktion zur Gewinnung von Cannabidioldiester. Der Cannabidioldiester wird dann gereinigt und hydrolysiert, um die Estergruppen zu entfernen, was zu hochreinem this compound führt . Ein weiteres Verfahren beinhaltet die Extraktion von this compound aus Pflanzenmaterial, gefolgt von einer Reinigung, um eine chromatographische Reinheit von 95% oder mehr zu erreichen .

Analyse Chemischer Reaktionen

Cannabidiol durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind oxidierte und reduzierte Formen von this compound sowie substituierte Derivate .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es auf sein Potenzial als Vorläufer für verschiedene chemische Reaktionen untersucht. In der Biologie wird this compound auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als Therapeutikum erforscht. In der Medizin wird this compound zur Behandlung von Erkrankungen wie Epilepsie, Angstzuständen und chronischen Schmerzen eingesetzt . In der Industrie wird this compound bei der Herstellung von Kosmetika, Nahrungsergänzungsmitteln und Arzneimitteln eingesetzt .

Wirkmechanismus

This compound entfaltet seine Wirkungen durch multiple molekulare Zielstrukturen und Signalwege. Es interagiert mit den Cannabinoid-Rezeptoren CB1 und CB2, die Teil des Endocannabinoid-Systems sind. This compound beeinflusst auch die Aktivität verschiedener Neurotransmitter, darunter Serotonin und Adenosin, indem es ihre Rezeptoren moduliert . Darüber hinaus besitzt this compound entzündungshemmende und antioxidative Eigenschaften, die zu seinen therapeutischen Wirkungen beitragen .

Wissenschaftliche Forschungsanwendungen

Pain Management

CBD has been extensively studied for its analgesic properties. Research indicates that CBD can reduce chronic pain and inflammation, making it a viable alternative to opioids. A meta-analysis involving 12 studies suggested that CBD is well-tolerated and may improve sleep quality and overall quality of life for patients suffering from chronic pain conditions .

Neurological Disorders

CBD has shown promise in treating neurological disorders such as epilepsy. Epidiolex, a medication primarily composed of CBD, is FDA-approved for treating severe childhood epilepsy syndromes, including Dravet syndrome and Lennox-Gastaut syndrome. Clinical trials have demonstrated significant reductions in seizure frequency among patients using Epidiolex .

Mental Health Disorders

CBD is being investigated for its potential to alleviate symptoms of anxiety and depression. Studies suggest that CBD may modulate serotonin levels in the brain, thereby improving mood and reducing anxiety-related behaviors . Furthermore, a review highlighted its efficacy in treating post-traumatic stress disorder (PTSD) and other anxiety disorders .

Neurodegenerative Diseases

Research indicates that CBD may offer neuroprotective benefits in conditions such as Alzheimer's disease and Parkinson's disease. Studies have shown that CBD can reduce neuroinflammation and oxidative stress, which are critical factors in the progression of these diseases .

Case Studies and Clinical Research Findings

Study/TrialConditionFindings
Epidiolex Clinical TrialsDravet SyndromeSignificant reduction in seizure frequency in pediatric patients .
Meta-analysis on Chronic PainVarious Pain ConditionsCBD was effective in reducing pain with minimal side effects; improved sleep quality reported .
Animal Study on AnxietyAnxiety DisordersCBD administration resulted in reduced anxiety-like behaviors .
Research on Alzheimer's DiseaseAlzheimer's DiseaseCBD showed potential to reduce neuroinflammation and improve cognitive function in animal models .

Wirkmechanismus

Cannabidiol exerts its effects through multiple molecular targets and pathways. It interacts with cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This compound also affects the activity of various neurotransmitters, including serotonin and adenosine, by modulating their receptors . Additionally, this compound has anti-inflammatory and antioxidant properties, which contribute to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Cannabidiol wird oft mit anderen Cannabinoiden verglichen, wie z. B. Tetrahydrocannabinol, Cannabigerol und Tetrahydrocannabivarin. Im Gegensatz zu Tetrahydrocannabinol erzeugt this compound keine psychoaktiven Wirkungen. Cannabigerol ist ein weiteres nicht-psychoaktives Cannabinoid mit potenziellen therapeutischen Vorteilen, darunter entzündungshemmende und antimikrobielle Eigenschaften. Tetrahydrocannabivarin wird auf sein Potenzial zur Unterstützung des Gewichtsverlusts und zur Verbesserung der Blutzuckerkontrolle untersucht .

This compound zeichnet sich durch seine breite Palette therapeutischer Anwendungen und seine nicht-psychoaktive Natur aus, was es zu einer einzigartigen und wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in praktischen Anwendungen macht.

Biologische Aktivität

Cannabidiol (CBD) is a non-psychoactive compound derived from the Cannabis sativa plant, recognized for its diverse biological activities and therapeutic potential. Unlike tetrahydrocannabinol (THC), CBD does not induce a "high," making it an attractive option for medical applications. Research has increasingly focused on the pharmacological properties of CBD, revealing its effects on various biological systems and potential therapeutic uses.

CBD exerts its biological effects through multiple mechanisms:

  • Receptor Interaction : CBD interacts with various receptors, including:
    • CB1 and CB2 Receptors : Primarily associated with the endocannabinoid system, influencing pain, inflammation, and immune responses.
    • GPR55 : Implicated in modulating neurotransmission and neuroinflammation.
    • Transient Receptor Potential (TRP) Channels : Modulates ion entry, affecting pain perception and neuroplasticity .
  • Ion Channel Modulation : CBD has been shown to inhibit T-type calcium channels, which are crucial in nociceptive processing neurons. This action can modify neuronal excitability and potentially reduce pain responses .
  • Neuroprotective Effects : CBD influences neuroinflammation and apoptosis, providing protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Therapeutic Applications

CBD has been studied for its potential in treating various conditions:

  • Epilepsy : Clinical trials have demonstrated significant efficacy in reducing seizure frequency in treatment-resistant epilepsy .
  • Anxiety Disorders : Research indicates that CBD may reduce anxiety by interacting with serotonin receptors and modulating neurotransmitter release .
  • Pain Management : CBD has analgesic properties, making it beneficial for chronic pain conditions such as arthritis and neuropathic pain .
  • Antimicrobial Activity : Recent studies highlight CBD's effectiveness against bacterial biofilms and its potential as a new class of antibiotics, particularly against resistant strains like Neisseria gonorrhoeae .

Summary of Key Findings

ConditionMechanism of ActionResearch Findings
EpilepsyModulation of GABAergic currentsSignificant reduction in seizure frequency
AnxietyInteraction with serotonin receptorsDecreased anxiety levels in clinical settings
PainInhibition of calcium channelsAnalgesic effects observed in chronic pain models
AntimicrobialMembrane disruptionEffective against biofilms and resistant bacteria

Case Study 1: Epilepsy Management

A double-blind placebo-controlled trial involving 120 participants with treatment-resistant epilepsy showed that CBD significantly reduced seizure frequency compared to placebo. The study reported a median reduction of 50% in seizures among those receiving CBD .

Case Study 2: Anxiety Reduction

In a randomized controlled trial assessing the effects of CBD on social anxiety disorder, participants who received 300 mg of CBD before public speaking tasks reported significantly lower anxiety levels compared to those who received a placebo .

Eigenschaften

IUPAC Name

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMBSVQNZZTUGM-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871959, DTXSID301038839
Record name Cannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-Cannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The exact mechanism of action of CBD and THC is not currently fully understood. However, it is known that CBD acts on cannabinoid (CB) receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems, including the brain. The endocannabinoid system regulates many physiological responses of the body including pain, memory, appetite, and mood. More specifically, CB1 receptors can be found within the pain pathways of the brain and spinal cord where they may affect CBD-induced analgesia and anxiolysis, and CB2 receptors have an effect on immune cells, where they may affect CBD-induced anti-inflammatory processes. CBD has been shown to act as a negative allosteric modulator of the cannabinoid CB1 receptor, the most abundant G-Protein Coupled Receptor (GPCR) in the body. Allosteric regulation of a receptor is achieved through the modulation of the activity of a receptor on a functionally distinct site from the agonist or antagonist binding site. The negative allosteric modulatory effects of CBD are therapeutically important as direct agonists are limited by their psychomimetic effects while direct antagonists are limited by their depressant effects.
Record name Cannabidiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

13956-29-1, 3556-78-3
Record name Cannabidiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13956-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resorcinol, 2-p-mentha-1,8-dien-3-yl-5-pentyl-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003556783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabidiol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013956291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabidiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-Cannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANNABIDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19GBJ60SN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cannabidiol
Reactant of Route 2
Cannabidiol
Reactant of Route 3
Cannabidiol
Reactant of Route 4
Cannabidiol
Reactant of Route 5
Cannabidiol
Reactant of Route 6
Cannabidiol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.